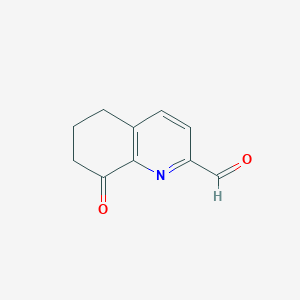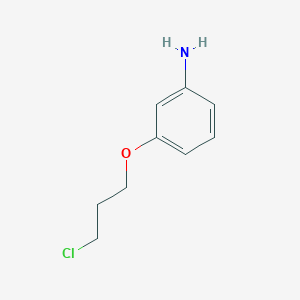![molecular formula C11H12N2O B1629825 [3-(1-メチル-1H-ピラゾール-3-イル)フェニル]メタノール CAS No. 910037-09-1](/img/structure/B1629825.png)
[3-(1-メチル-1H-ピラゾール-3-イル)フェニル]メタノール
概要
説明
[3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
- Studied for its potential therapeutic effects in various diseases.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Applied in the development of specialty chemicals for various industrial applications.
作用機序
Target of Action
Pyrazole derivatives, which include this compound, have been shown to exhibit diverse biological activities and are often cytotoxic to several human cell lines .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to cytotoxic effects .
Biochemical Pathways
It is known that pyrazole derivatives can affect a wide variety of biological activities .
Pharmacokinetics
The molecular weight of the compound is 18823 , which is within the optimal range for drug-like properties, suggesting it may have suitable bioavailability.
Result of Action
Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol typically involves the reaction of 1-methyl-1H-pyrazole with benzaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the nucleophilic pyrazole attacks the electrophilic carbonyl carbon of benzaldehyde, followed by reduction to yield the desired methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free or green chemistry approaches may also be employed to minimize environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: [3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring or pyrazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
類似化合物との比較
1-phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis.
3-amino-1-methyl-1H-pyrazole: Used as an intermediate in organic synthesis and pharmaceuticals.
Uniqueness:
- The presence of the methanol group in [3-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol imparts unique chemical reactivity and potential biological activity.
- Its specific structure allows for diverse applications in various fields, distinguishing it from other pyrazole derivatives.
特性
IUPAC Name |
[3-(1-methylpyrazol-3-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-6-5-11(12-13)10-4-2-3-9(7-10)8-14/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFXGZCJGGVFOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640335 | |
| Record name | [3-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-09-1 | |
| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910037-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2,6-Di-tert-butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1629753.png)
![(S)-2,2,4,6,6-Pentamethyl-7,7a-dihydrobenzo[d][1,3]dioxol-5(6H)-one](/img/structure/B1629754.png)





![1-{[(2,2-Dimethylpropanoyl)oxy]methyl}-1H-indole-3-carboxylic acid](/img/structure/B1629765.png)
